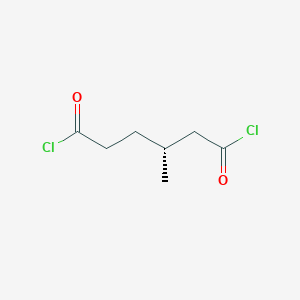
(3R)-3-Methylhexanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methylhexanedioyl dichloride: is an organic compound with the molecular formula C7H10Cl2O2 It is a derivative of hexanedioic acid, where the carboxyl groups are converted to acyl chlorides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3R)-3-Methylhexanedioyl dichloride typically involves the reaction of (3R)-3-Methylhexanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction is as follows:
(3R)-3-Methylhexanedioic acid+SOCl2→(3R)-3-Methylhexanedioyl dichloride+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (3R)-3-Methylhexanedioyl dichloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-3-Methylhexanedioic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous conditions, often with a base to neutralize the hydrochloric acid formed.
Major Products:
Substitution Products: Amides, esters, thioesters.
Hydrolysis Product: (3R)-3-Methylhexanedioic acid.
Reduction Products: Corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: (3R)-3-Methylhexanedioyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules that may have therapeutic potential. It can be used to introduce functional groups that enhance the biological activity of drug candidates.
Industry: The compound is used in the production of polymers and resins. Its ability to form stable acyl derivatives makes it useful in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Methylhexanedioyl dichloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Hexanedioyl dichloride: Similar structure but lacks the methyl group at the 3-position.
Glutaroyl dichloride: A shorter chain analog with five carbon atoms.
Succinyl dichloride: An even shorter chain analog with four carbon atoms.
Uniqueness: (3R)-3-Methylhexanedioyl dichloride is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and the properties of the derivatives formed. This structural feature can lead to different steric and electronic effects compared to its analogs.
Propriétés
Numéro CAS |
88342-70-5 |
|---|---|
Formule moléculaire |
C7H10Cl2O2 |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
(3R)-3-methylhexanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
YDDUPABDRNKFDU-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](CCC(=O)Cl)CC(=O)Cl |
SMILES canonique |
CC(CCC(=O)Cl)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
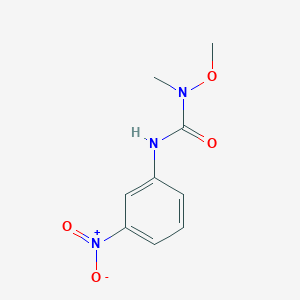
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
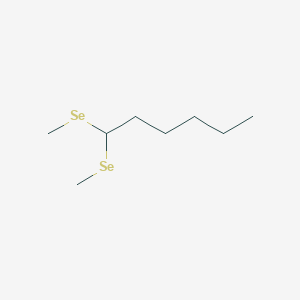
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
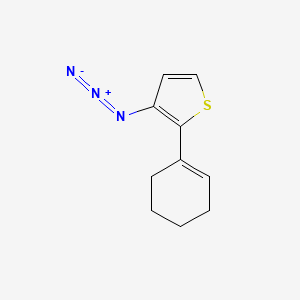

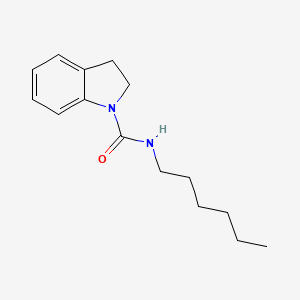
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
